molecular formula C11H13NO4S B1467729 6-(Cyclopentylsulfonyl)nicotinic acid CAS No. 1072855-65-2

6-(Cyclopentylsulfonyl)nicotinic acid

Cat. No.: B1467729
CAS No.: 1072855-65-2
M. Wt: 255.29 g/mol
InChI Key: VPAZRWGQPNUMAN-UHFFFAOYSA-N
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Description

6-(Cyclopentylsulfonyl)nicotinic acid is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

1072855-65-2

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

6-cyclopentylsulfonylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H13NO4S/c13-11(14)8-5-6-10(12-7-8)17(15,16)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14)

InChI Key

VPAZRWGQPNUMAN-UHFFFAOYSA-N

SMILES

C1CCC(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (0.022 g, 0.55 mmol) was added to a solution of cyclopentanethiol (0.053 mL, 0.50 mmol) in N,N-dimethylformamide (0.7 mL). The reaction mixture was stirred under an atmosphere of nitrogen for 5 min. Ethyl 6-chloronicotinate (0.093 g, 0.5 mmol) was added, and the reaction mixture was stirred at ambient temp over night. Water and ethyl acetate were added, and the organic layer was dried over magnesium sulfate and concentrated in vacuo. Purification by column chromatography using a gradient of ethyl acetate in heptane yielded a colourless oil. The crude was dissolved in N,N-dimethylformamide (1.7 mL) and added m-chloroperbenzoic acid (60%, 171 mg, 0.59 mmol. The reaction mixture was stirred at ambient temperature under nitrogen over night. The solvent was evaporated, and the residue was partitioned between 1 M sodium hydroxide and ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated in vacuo. The formed intermediate was reduced to the title compound as described for Intermediate example I-97 yielding 58 mg (46%); 1H NMR (400 MHz, DMSO-d6) δ ppm 9.22 (d, 1 H), 8.58 (dd, 1 H), 8.18 (d, 1 H), 4.04-4.15 (m, 1 H), 1.79-1.93 (m, 4 H), 1.52-1.72 (m, 4 H); MS (APPI/APCI) m/z 256[M+H+].
Quantity
0.022 g
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reactant
Reaction Step One
Quantity
0.053 mL
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reactant
Reaction Step One
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0.7 mL
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solvent
Reaction Step One
Quantity
0.093 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.7 mL
Type
solvent
Reaction Step Five

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